molecular formula C10H14N2O3 B11724293 N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

Cat. No.: B11724293
M. Wt: 210.23 g/mol
InChI Key: KTRGCPZXQDUGMB-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide (CAS: 1016864-21-3) is an amidoxime derivative characterized by a methoxyphenylmethoxy substituent at the 2-position of the ethanimidamide backbone. The 3-methoxy group on the phenyl ring distinguishes it from analogues with para-substituted methoxy or other electron-donating/withdrawing groups.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-2-3-8(5-9)6-15-7-10(11)12-13/h2-5,13H,6-7H2,1H3,(H2,11,12)

InChI Key

KTRGCPZXQDUGMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide typically involves the reaction of 3-methoxybenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired ethanimidamide compound.

Industrial Production Methods

Industrial production of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and purification to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly influences reactivity and applications. Key comparisons include:

Compound Name Substituent Position/Type Key Properties/Applications Reference
Target Compound 3-Methoxyphenylmethoxy R&D applications; structural emphasis on meta-substitution for tailored reactivity
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl High yield (88%); white crystals; para-methoxy enhances π-π stacking and electrophilic substitution
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (18) 4-Chlorophenyl Antiplasmodial activity; lower yield (58%) due to electron-withdrawing Cl group
2-(4-Nitrophenyl)-N′-hydroxyethanimidamide (24) 4-Nitrophenyl High yield (93%); nitro group enhances electrophilic reactivity
N'-Hydroxy-2-(2-thienyl)ethanimidamide Thiophene (sulfur-containing) Lower melting point (68–74°C); used in heterocyclic drug synthesis

Key Observations :

  • Meta vs. Para Substitution : The target compound’s 3-methoxy group creates steric hindrance and altered electron density compared to para-substituted analogues like compound 13 (4-methoxy). This may reduce electrophilic substitution rates but enhance selectivity in binding interactions .
  • Electron-Withdrawing Groups : Nitro (compound 24) and chloro (compound 18) substituents lower aromatic electron density, increasing susceptibility to nucleophilic attack. However, chloro groups may reduce synthetic yields due to steric effects .

Key Observations :

  • Para-substituted methoxy compounds (e.g., compound 13) achieve higher yields (~88%) compared to ortho/ethoxy derivatives (68–70%) due to reduced steric effects .
  • The target compound’s synthetic pathway is inferred to align with general methods but requires optimization for meta-substituent challenges.

Physicochemical Properties

Limited data exist for the target compound, but trends among analogues suggest:

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound N/A Likely polar organic solvents ~238.28 (calculated)
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 111–112 Soluble in DMSO, methanol 195.21
2-(2-Thienyl)ethanimidamide 68–74 Ethanol, DMF 156.21
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide 90–95 Ethanol, DMF 117.17

Key Observations :

  • Methoxy groups enhance polarity, improving solubility in polar solvents (e.g., DMSO) .
  • Thiophene and methylthio derivatives exhibit lower melting points due to reduced aromatic stacking .

Biological Activity

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an imidamide functional group and a methoxy-substituted phenyl ring. Its molecular formula is C12_{12}H16_{16}N2_{2}O3_{3}, with a molecular weight of 210.23 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological studies.

The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. The compound binds to the active sites of specific enzymes, thereby blocking their activity. This inhibition can lead to reduced inflammation and slowed cancer cell proliferation, suggesting its potential as a therapeutic agent for inflammatory diseases and cancer treatment.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through its enzyme inhibition properties.
  • Anticancer Properties : The ability to inhibit cancer cell growth has been noted, highlighting its potential in oncology.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group at 3-positionPotential anti-inflammatory and anticancer effects
N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamideMethoxy group at 4-positionLimited biological activity
N'-hydroxy-2-(3-ethoxyphenyl)acetamidamideEthoxy instead of methoxyAntimicrobial properties

Case Studies and Research Findings

  • Anti-inflammatory Study : A study conducted on the anti-inflammatory effects of similar compounds indicated that they significantly reduced pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects, warranting further investigation into its mechanism and efficacy in vivo.
  • Cancer Cell Proliferation : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting that it may play a role in cancer therapy by targeting specific signaling pathways involved in cell proliferation.
  • Antioxidant Activity Evaluation : Research utilizing DPPH and ABTS assays indicated that compounds with similar structures exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells.

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